(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)-4-(methylthio)butanoic acid
説明
The compound (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)-4-(methylthio)butanoic acid is a thiazolidinone derivative characterized by a conjugated benzamido-thiazolidinone core and a methylthio-substituted butanoic acid side chain. Its synthesis typically involves a multi-step process:
Intermediate Formation: Condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione yields (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid .
Amide Coupling: The intermediate reacts with substituted anilines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final product .
特性
IUPAC Name |
2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S3/c1-19-15(21)13(26-17(19)24)9-10-3-5-11(6-4-10)14(20)18-12(16(22)23)7-8-25-2/h3-6,9,12H,7-8H2,1-2H3,(H,18,20)(H,22,23)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQPDFLILDZGGL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC(CCSC)C(=O)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC(CCSC)C(=O)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)-4-(methylthio)butanoic acid belongs to a class of thioxothiazolidinones, which have gained attention for their diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone moiety, an amide functional group, and a methylthio substituent. Its complex structure suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thioxothiazolidinones. For instance, derivatives similar to the compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 11 | 0.015 | 0.030 | Staphylococcus aureus |
| Compound 12 | 0.011 | Not specified | Escherichia coli |
Case Study : A study involving N-derivatives of thioxothiazolidinones showed that these compounds exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin and streptomycin by 10 to 50-fold against various bacterial strains, including E. coli and S. aureus . The most active derivative had an MIC as low as 0.004 mg/mL.
Anticancer Activity
Thioxothiazolidinones are also investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation and survival.
Research Findings : In vitro studies have indicated that compounds with similar structures can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The presence of the thiazolidinone ring is crucial for these activities, as it facilitates interactions with key cellular targets.
- Enzyme Inhibition : Compounds within this class have been shown to inhibit critical enzymes such as tyrosyl-DNA phosphodiesterase (Tdp1), which is involved in DNA repair mechanisms that confer resistance to chemotherapeutic agents .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, supporting their potential as therapeutic agents .
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in the molecular structure influence biological activity can guide the design of more potent derivatives.
- In Vivo Studies : Animal models are necessary to evaluate the efficacy and safety profiles of these compounds before clinical trials.
- Combination Therapies : Investigating the effects of combining thioxothiazolidinones with existing therapies could enhance treatment outcomes for resistant bacterial infections and cancers.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 319.4 g/mol. The compound features a thiazolidinone core, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Recent studies have highlighted the antimicrobial potential of derivatives related to thiazolidinones, including the compound . In particular, research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl derivatives against eight bacterial strains. The results demonstrated that these compounds exhibited activity exceeding that of traditional antibiotics such as ampicillin and streptomycin by 10–50 times. The minimal inhibitory concentrations (MICs) ranged from to for the most effective derivatives .
Table 2: Comparative Antibacterial Activity
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004 | Enterobacter cloacae |
| Compound 15 | 0.006 | Trichoderma viride |
| Ampicillin | >0.1 | Various strains |
Anti-inflammatory Applications
The thiazolidinone scaffold has also been investigated for its anti-inflammatory properties. For instance, a derivative of this compound demonstrated efficacy in reducing leukocyte recruitment during acute inflammation models in mice. This suggests potential applications in treating inflammatory conditions and improving outcomes in vascular injury scenarios .
Case Study: Anti-inflammatory Efficacy
In experimental models, the compound was shown to reduce neointimal thickening following vascular injury and mitigate renal ischemia/reperfusion injury, indicating its therapeutic potential in cardiovascular diseases .
Future Directions and Therapeutic Potential
The versatility of (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)-4-(methylthio)butanoic acid suggests numerous avenues for future research:
- Optimization of Antimicrobial Activity : Further modifications to enhance potency against resistant bacterial strains.
- Exploration of Anti-inflammatory Mechanisms : Detailed studies on the pathways through which this compound exerts its effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
類似化合物との比較
Comparison with Structural Analogs
Structural Features
The compound belongs to a class of 5-benzylidenethiazolidinone derivatives. Key structural analogs and their differences are summarized below:
Key Observations :
- The thiazolidinone core (4-oxo-2-thioxo) is conserved across analogs, critical for bioactivity.
- Benzylidene substituents (e.g., chloro, methoxy, allyloxy) modulate electronic properties and steric effects, impacting receptor interactions .
- Side-chain variations (e.g., methylthio vs. unmodified butanoic acid) influence solubility and pharmacokinetics .
Target Compound
- Step 1 : Schiff base formation between 4-formylbenzoic acid and thiazolidine-2,4-dione .
- Step 2 : Amide coupling with substituted aniline using EDC/HOBt in DMF .
Analogs
Comparison :
SAR Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
